Sitravatinib Malate

Description

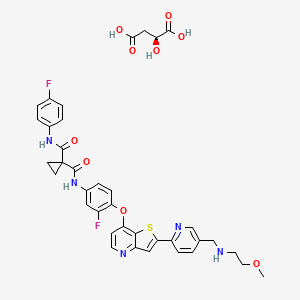

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLGZWLGDROYHH-WNQIDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F2N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244864-88-6 | |

| Record name | Sitravatinib malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244864886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITRAVATINIB MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2110H6XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sitravatinib Malate in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib malate is a potent, orally bioavailable, multi-target receptor tyrosine kinase (RTK) inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC), particularly in combination with immune checkpoint inhibitors. Its mechanism of action is centered on the concurrent inhibition of several key RTKs, primarily the TAM family (TYRO3, AXL, MERTK), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Met. This multi-pronged approach aims to overcome resistance to immunotherapy by modulating the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, while also exerting direct anti-tumor effects. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to the action of sitravatinib in NSCLC.

Introduction to Sitravatinib and its Rationale in NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. While immune checkpoint inhibitors (ICIs) have revolutionized the treatment landscape for NSCLC, a significant proportion of patients either do not respond to or develop resistance to these therapies.[1] A key mechanism of resistance is the establishment of an immunosuppressive tumor microenvironment (TME), which is characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[1][2]

Sitravatinib (formerly MGCD516) was developed to counteract this immunosuppressive TME.[3] By targeting a specific constellation of RTKs, sitravatinib is designed to not only inhibit tumor cell proliferation and survival but also to reprogram the TME to be more conducive to an anti-tumor immune response, thereby synergizing with ICIs.[1][4]

Core Molecular Targets and Signaling Pathways

Sitravatinib exerts its effects through the inhibition of multiple RTKs. The following sections detail the key targets and their downstream signaling pathways in the context of NSCLC.

TAM Family Receptors (TYRO3, AXL, MERTK)

The TAM family of RTKs plays a crucial role in immune homeostasis and is often hijacked by cancer cells to promote immune evasion.[1][5]

-

AXL: Overexpression of AXL in NSCLC is associated with poor prognosis and resistance to targeted therapies.[6] Upon binding its ligand, Gas6, AXL activates several downstream pathways, including PI3K/AKT, RAS/MAPK, and NF-κB, which promote tumor cell proliferation, survival, and migration.[6][7] In the TME, AXL signaling on immune cells, particularly macrophages and dendritic cells, promotes an immunosuppressive M2 phenotype.[5]

-

MERTK: Similar to AXL, MERTK is aberrantly expressed in a significant percentage of NSCLCs and contributes to tumorigenesis.[8] Its activation leads to the stimulation of PI3K/AKT and MEK/ERK pathways, promoting cell survival and proliferation.[8][9][10][11] MERTK signaling is also critical for the efferocytosis (clearance of apoptotic cells) by macrophages, a process that can lead to the production of anti-inflammatory cytokines and contribute to an immunosuppressive TME.[5]

-

TYRO3: While less studied than AXL and MERTK in NSCLC, TYRO3 is also involved in immune regulation and its inhibition is part of sitravatinib's mechanism to broadly target the TAM family.

By inhibiting the TAM receptors, sitravatinib is postulated to block these pro-tumorigenic and immunosuppressive signals.

Sitravatinib Inhibition of TAM Receptor Signaling.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF.[12] In NSCLC, angiogenesis is critical for tumor growth and metastasis.

-

Angiogenesis: Activation of VEGFR2 on endothelial cells by VEGF triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[12]

-

Immunosuppression: VEGFR2 signaling also contributes to an immunosuppressive TME by promoting the expansion of Tregs and MDSCs.[1]

Sitravatinib's inhibition of VEGFR2 is intended to exert anti-angiogenic effects and reduce the population of immunosuppressive immune cells within the tumor.

Sitravatinib Inhibition of VEGFR2 Signaling.

c-Met

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in NSCLC and are implicated in tumor progression and resistance to EGFR tyrosine kinase inhibitors (TKIs).[13]

-

Oncogenic Signaling: Aberrant c-Met activation, through mutation, amplification, or overexpression, drives NSCLC cell proliferation, survival, and invasion via downstream pathways including PI3K/AKT, RAS/MAPK, and STAT3.[3][13]

-

Therapeutic Resistance: c-Met signaling can mediate resistance to EGFR TKIs by bypassing the inhibited EGFR pathway.[13]

Sitravatinib's inhibitory activity against c-Met provides another layer of anti-tumor activity, particularly in tumors with c-Met dysregulation.

References

- 1. mdpi.com [mdpi.com]

- 2. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. dovepress.com [dovepress.com]

- 6. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MERTK and AXL in NSCLC | Encyclopedia MDPI [encyclopedia.pub]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Expression of VEGFR2 and NRP-1 in non-small cell lung cancer and their clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dysregulation of the Met pathway in non-small cell lung cancer: implications for drug targeting and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Sitravatinib Malate: A Technical Guide to TAM Receptor Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sitravatinib, a Spectrum-Selective Kinase Inhibitor

Sitravatinib (formerly MGCD516) is an orally bioavailable, multi-target small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in oncogenesis and the tumor microenvironment.[1][2][3] Developed by Mirati Therapeutics, sitravatinib potently targets the TAM family of receptors (TYRO3, AXL, and MERTK), split-family kinases (including VEGFR and PDGFR families, and KIT), as well as RET and MET.[1][4][5][6] This broad-spectrum activity allows sitravatinib to exert anti-tumor effects through direct inhibition of cancer cell proliferation and by modulating the immune landscape of the tumor microenvironment, a key focus of this guide.[2][5]

The TAM Receptor Family: Key Regulators of the Tumor Immune Microenvironment

The TAM family of receptor tyrosine kinases—comprising TYRO3, AXL, and MERTK—are crucial signaling nodes that regulate innate immunity.[5] In the context of cancer, these receptors are often dysregulated, contributing significantly to an immune-suppressive tumor microenvironment (TME) that fosters tumor growth and metastasis.[2][5]

-

Expression and Function: AXL and MERTK are prominently expressed on myeloid cells, including macrophages, myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs).[5]

-

Ligand Activation: Upon activation by their ligands, Gas6 and Protein S, TAM receptors initiate signaling cascades that suppress proinflammatory cytokine production and promote an immunosuppressive phenotype.[5]

-

Immune Evasion: This signaling drives the polarization of tumor-associated macrophages (TAMs) towards an M2-like, pro-tumorigenic state. It also impairs the antigen-presenting capacity of dendritic cells and promotes the proliferation of immunosuppressive cells, effectively creating a "cold" tumor microenvironment that is non-responsive to immune checkpoint blockade.[6][7]

Core Mechanism of Action: Sitravatinib's Inhibition of the TAM Signaling Pathway

Sitravatinib's primary immunomodulatory effect stems from its potent inhibition of the TAM receptor kinases, particularly AXL and MERTK. By binding to the ATP-binding pocket of these kinases, sitravatinib blocks their phosphorylation and downstream signaling, leading to a profound shift in the tumor microenvironment from an immunosuppressive to an immune-active state.[5][7]

Key consequences of TAM receptor inhibition by sitravatinib include:

-

Repolarization of Macrophages: Inhibition of MERTK signaling in tumor-associated macrophages reverses their immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.[6]

-

Reduction of Immunosuppressive Cells: Sitravatinib has been shown in preclinical models to reduce populations of MDSCs and regulatory T-cells (Tregs) within the TME.[4]

-

Enhanced Antigen Presentation: By blocking TAM signaling in dendritic cells, sitravatinib enhances their maturation and capacity for antigen presentation, a critical step for initiating an adaptive anti-tumor T-cell response.[7]

-

Synergy with Immune Checkpoint Inhibitors: By dismantling the immunosuppressive TME, sitravatinib can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to the effects of immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[5][7] Preclinical studies have demonstrated that this combination can restore responsiveness in tumors that have become resistant to checkpoint blockade.[5]

The following diagram illustrates the canonical TAM receptor signaling pathway and its inhibition by sitravatinib.

Caption: TAM receptor signaling pathway leading to immunosuppression.

References

- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Sitravatinib used for? [synapse.patsnap.com]

- 3. Sitravatinib - Wikipedia [en.wikipedia.org]

- 4. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sitravatinib plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Role of Sitravatinib Malate in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has demonstrated the potential to modulate the tumor microenvironment (TME) and overcome resistance to immunotherapy. Developed by Mirati Therapeutics, sitravatinib targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion. This technical guide provides an in-depth overview of sitravatinib's mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings.

Mechanism of Action

Sitravatinib potently inhibits a specific constellation of RTKs, leading to a multi-pronged attack on cancer. Its primary targets include:

-

TAM Family Receptors (TYRO3, Axl, MerTK): These receptors are key regulators of the innate immune response and are often overexpressed on myeloid cells within the TME, contributing to an immunosuppressive landscape.

-

Split-Family Kinase Receptors (VEGFR, PDGFR, c-Kit): This family of receptors plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation.

-

c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met pathway is associated with tumor growth, invasion, and metastasis.

By inhibiting these targets, sitravatinib disrupts critical signaling pathways involved in tumor progression and creates a more favorable environment for anti-tumor immunity.

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a pivotal role in tumor growth and response to therapy. An immunosuppressive TME is a major mechanism of resistance to immune checkpoint inhibitors (ICIs). Sitravatinib has been shown to remodel the TME from an immunosuppressive to an immune-permissive state through several key mechanisms:

-

Reduction of Immunosuppressive Myeloid Cells: Sitravatinib significantly decreases the populations of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages with an M2-like protumor phenotype (M2 macrophages).

-

Promotion of an M1-like Macrophage Phenotype: It promotes the repolarization of macrophages towards an M1-like anti-tumor phenotype, which is characterized by the secretion of pro-inflammatory cytokines.

-

Enhancement of T-Cell Activity: By reducing immunosuppressive signals, sitravatinib enhances the infiltration and activation of cytotoxic CD8+ T cells within the tumor.

-

Inhibition of Angiogenesis: Through the blockade of VEGFR and PDGFR, sitravatinib inhibits the formation of new blood vessels, thereby restricting tumor growth and metastasis.

Preclinical Evidence

In preclinical models, sitravatinib has demonstrated potent single-agent anti-tumor activity and has been shown to enhance the efficacy of immune checkpoint blockade. Studies in syngeneic mouse models have shown that sitravatinib treatment leads to tumor regression and a significant reduction in immunosuppressive myeloid cells in the TME. Furthermore, the combination of sitravatinib with a PD-1 inhibitor resulted in superior anti-tumor responses compared to either agent alone, particularly in models resistant to checkpoint inhibitors.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of Sitravatinib

| Target Kinase | IC50 (nM) |

| Axl | 1.5 |

| MerTK | 2 |

| TYRO3 | Not specified |

| VEGFR1 | 6 |

| VEGFR2 | 5 |

| VEGFR3 | 2 |

| c-Kit | 6 |

| PDGFRα | Not specified |

| PDGFRβ | Not specified |

| c-Met | Not specified |

| FLT3 | 8 |

| DDR1 | 29 |

| DDR2 | 0.5 |

| TrkA | 5 |

| TrkB | 9 |

| RET | Not specified |

Data compiled from multiple sources.

Table 2: Summary of Clinical Trial Data for Sitravatinib in Combination with Nivolumab

| Trial Identifier | Phase | Tumor Type | Key Efficacy Endpoints | Results |

| MRTX-500 (NCT02954991) | 2 | Non-Small Cell Lung Cancer (NSCLC) | Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS) | CPI-experienced (Prior Clinical Benefit): ORR: 16.9%, Median PFS: 5.6 months, Median OS: 13.6 months. CPI-experienced (No Prior Clinical Benefit): ORR: 11.4%, Median PFS: 3.7 months, Median OS: 7.9 months. CPI-naïve: ORR: 25.0%, Median PFS: 7.1 months, Median OS: Not Reached. |

| SAPPHIRE (NCT03906071) | 3 | Non-Squamous NSCLC | Overall Survival (OS) | Did not meet its primary endpoint of statistically significant improvement in OS compared to docetaxel. |

Experimental Protocols

Flow Cytometry for Immune Cell Profiling in the Tumor Microenvironment

This protocol is a generalized procedure based on methodologies described in studies evaluating sitravatinib's effects.

-

Tumor Dissociation: Tumors are harvested from treated and control animals and mechanically and enzymatically dissociated to obtain a single-cell suspension. This typically involves mincing the tissue followed by digestion with a cocktail of enzymes such as collagenase and DNase.

-

Cell Staining: The single-cell suspension is then incubated with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers. A typical panel for analyzing the myeloid and lymphoid compartments in the TME would include antibodies against CD45, CD11b, Ly6G, Ly6C, F4/80, CD206 (for M2 macrophages), MHC-II, CD3, CD4, and CD8.

-

Intracellular Staining (Optional): For the analysis of intracellular markers like FoxP3 (for regulatory T cells) or cytokines, cells are first permeabilized using a fixation/permeabilization buffer before incubation with the respective antibodies.

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. Compensation is performed to correct for spectral overlap between different fluorochromes.

-

Data Analysis: The acquired data is analyzed using flow cytometry analysis software. Gating strategies are applied to identify and quantify different immune cell populations based on their marker expression.

Immunohistochemistry (IHC) for Detecting Protein Expression in Tumor Tissues

This protocol is a generalized procedure based on methodologies described in studies evaluating sitravatinib's effects.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned into thin slices (typically 4-5 µm) and mounted on glass slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.

-

Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval using a specific buffer solution (e.g., citrate buffer, pH 6.0).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., serum from the same species as the secondary antibody).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the protein of interest (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages) at a predetermined optimal concentration and incubation time.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied. The signal is then visualized using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei. The slides are then dehydrated, cleared, and coverslipped.

-

Image Analysis: The stained slides are scanned and analyzed using image analysis software to quantify the expression of the target protein within the tumor tissue.

Visualizations

Caption: Sitravatinib inhibits key RTKs, leading to a reduction in immunosuppressive cells and angiogenesis, and promoting an anti-tumor immune response.

Caption: A typical preclinical workflow to assess the in vivo efficacy and immunomodulatory effects of sitravatinib.

Conclusion

This compound is a promising multi-targeted TKI that favorably modulates the tumor microenvironment. By inhibiting key RTKs involved in immunosuppression and angiogenesis, sitravatinib can convert an immunologically "cold" tumor into a "hot" one, thereby enhancing the efficacy of immune checkpoint inhibitors. While the phase 3 SAPPHIRE trial did not meet its primary endpoint, the preclinical data and results from earlier phase trials underscore the potent immunomodulatory activity of sitravatinib and provide

An In-depth Technical Guide to Sitravatinib Malate and the VEGFR2 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib is a potent, orally bioavailable, multi-kinase inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.[1][2] A key target of sitravatinib is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. By inhibiting the VEGFR2 signaling cascade, sitravatinib disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[1] This technical guide provides a comprehensive overview of sitravatinib malate, with a specific focus on its mechanism of action within the VEGFR2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound

Sitravatinib (formerly MGCD516) is a spectrum-selective tyrosine kinase inhibitor that potently inhibits RTKs including the TAM family (TYRO3, Axl, Mer), the split family of kinases (VEGFR2, KIT), c-Met, and RET.[2][3] Its multi-targeted nature allows it to simultaneously impact tumor cell proliferation, survival, and the tumor immune microenvironment.[3] The malate salt form of sitravatinib is currently under investigation in numerous clinical trials for a variety of solid tumors.[1][4]

The VEGFR2 Signaling Cascade and Sitravatinib's Mechanism of Action

The VEGFR2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.

Sitravatinib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. This blockade of the VEGFR2 cascade leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients to the tumor.

VEGFR2 Signaling Pathway and Sitravatinib Inhibition.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of sitravatinib against a panel of kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and multi-targeted nature of sitravatinib.

| Kinase Target | IC50 (nM) |

| VEGFR2 | 5 |

| c-Kit | 6 |

| DDR1 | 29 |

| DDR2 | 0.5 |

| EphA3 | 1 |

| Mer | 2 |

| Axl | 1.5 |

| VEGFR1 | 6 |

| VEGFR3/FLT4 | 2 |

| FLT3 | 8 |

| TrkA | 5 |

| TrkB | 9 |

| [Source: TargetMol] |

Clinical Efficacy in Advanced Solid Tumors

The clinical activity of sitravatinib has been evaluated in a Phase 1b study (NCT02219711) in patients with advanced solid tumors.[1][2]

| Cancer Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Advanced Solid Tumors (Phase 1b) | Sitravatinib Monotherapy | 11.8% | - |

| Non-Small Cell Lung Cancer (NSCLC) | Sitravatinib Monotherapy | 13.2% | - |

| NSCLC (prior checkpoint inhibitor) | Sitravatinib Monotherapy | 4.2% | - |

| [Source:[1][2]] |

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of sitravatinib against VEGFR2 kinase.

VEGFR2 Kinase Inhibition Assay Workflow.

Methodology:

-

Plate Preparation: In a 96-well plate, add kinase buffer, followed by serial dilutions of this compound. Recombinant human VEGFR2 kinase is then added to each well.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

-

Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™ (Promega).

-

Data Acquisition: Luminescence is read on a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the effect of sitravatinib on VEGF-A-induced VEGFR2 phosphorylation in endothelial cells.

VEGFR2 Phosphorylation Assay Workflow.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency in appropriate media.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time.

-

VEGF-A Stimulation: Cells are then stimulated with recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies specific for phosphorylated VEGFR2 (e.g., pY1175) and total VEGFR2.

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the levels of phosphorylated and total VEGFR2.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of sitravatinib in a tumor xenograft model.

Methodology:

-

Cell Implantation: A human cancer cell line known to be sensitive to VEGFR2 inhibition is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against VEGFR2. By effectively blocking the VEGFR2 signaling cascade, sitravatinib demonstrates significant anti-angiogenic and anti-tumor effects in both preclinical and clinical settings. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the VEGFR2 pathway. Further investigation into the synergistic effects of sitravatinib with other anti-cancer agents, particularly immune checkpoint inhibitors, is warranted.

References

- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 2. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

Preclinical Profile of Sitravatinib Malate: A Multi-Kinase Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sitravatinib (formerly MGCD516) is a spectrum-selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that potently targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression. Preclinical studies have demonstrated its activity against the TAM family of receptors (TYRO3, AXL, MerTK), split kinase family receptors (including VEGFR and PDGFR), c-Kit, and MET.[1][2] This diverse targeting profile allows sitravatinib to exert direct anti-tumor effects, overcome resistance to prior anti-angiogenic therapies, and modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.[3][4] This document provides a comprehensive overview of the preclinical data for sitravatinib malate, detailing its mechanism of action, efficacy in various solid tumor models, and the experimental methodologies used in its evaluation.

Introduction

The development of resistance to targeted therapies and the immunosuppressive nature of the tumor microenvironment (TME) remain significant challenges in oncology.[4] Sitravatinib was developed to address these hurdles by simultaneously inhibiting multiple oncogenic and immunomodulatory pathways. Its targets, such as the TAM receptors and VEGFR, are frequently dysregulated in cancer and contribute to tumor progression and the establishment of an immune-privileged TME.[5][6] Preclinical evidence highlights sitravatinib's potential as a monotherapy in tumors with specific genetic alterations and, more significantly, as a combination agent that can reverse immune resistance and potentiate checkpoint blockade.[4][7]

Mechanism of Action

Primary Molecular Targets

Sitravatinib is a multi-targeted TKI designed to inhibit receptor tyrosine kinases implicated in oncogenesis and immune evasion.[2] Its potent inhibitory activity has been demonstrated against a select spectrum of RTKs.[5] The primary targets include:

-

TAM Receptors (TYRO3, AXL, MerTK): These receptors are key regulators of the innate immune response. Their inhibition by sitravatinib is central to its immunomodulatory effects.[4][6]

-

Split Kinase Domain Receptors: This group includes the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical mediators of tumor angiogenesis.[1] It also includes KIT, a proto-oncogene involved in various solid tumors.[2]

-

MET and RET: These are well-established proto-oncogenes whose genetic alterations can drive tumor growth in cancers such as non-small cell lung cancer (NSCLC).[2][5]

The biochemical potency of sitravatinib against several of these key targets is summarized in Table 1.

Table 1: Biochemical Inhibitory Activity of Sitravatinib

| Target Kinase | Half-Maximal Inhibitory Concentration (IC50) |

| AXL, MERTK, VEGFR, KIT, MET | 1.5–20 nM[5][7][8] |

Core Signaling Pathways

By inhibiting its target RTKs, sitravatinib blocks multiple downstream signaling cascades that promote cell proliferation, survival, angiogenesis, and metastasis. Furthermore, its action on TAM receptors on myeloid cells within the TME mitigates immunosuppression, fostering an anti-tumor immune response.

Caption: Sitravatinib inhibits key RTKs to reduce immunosuppression, angiogenesis, and tumor growth.

Preclinical Efficacy in Solid Tumors

Sitravatinib has been evaluated across a wide range of preclinical solid tumor models, demonstrating efficacy as both a monotherapy and a combination agent.

Overcoming Acquired TKI Resistance

A major challenge with anti-angiogenic TKIs like sunitinib and axitinib is the eventual development of resistance. Preclinical studies have shown that resistance to these agents can lead to the upregulation of alternative signaling pathways, including those driven by AXL and MET.[3] Sitravatinib's ability to inhibit these compensatory pathways makes it effective in TKI-resistant models. In preclinical models of breast and kidney cancer, sitravatinib treatment led to enhanced tumor growth inhibition and suppressed metastasis in tumors that had developed resistance to sunitinib or axitinib.[3]

Caption: Sitravatinib targets compensatory pathways that emerge after initial TKI therapy.

Reversal of Multidrug Resistance (MDR)

Beyond targeting specific signaling pathways, sitravatinib has been shown to counteract a more general mechanism of drug resistance. It acts as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein that actively pumps chemotherapeutic agents out of cancer cells.[9] By inhibiting ABCG2's transport function, sitravatinib can restore cellular sensitivity to chemotherapy.[9]

Table 2: Effect of Sitravatinib on ABCG2-Mediated Multidrug Resistance

| Assay | Cell Lines | Finding |

| ABCG2 ATPase Activity | Membrane Vesicles | Sitravatinib inhibits ATPase activity in a concentration-dependent manner, with 50% inhibition at 0.9 μM.[9] |

| Intracellular Drug Accumulation | NCI-H460/MX20, S1-M1-80 | At 3 μM, sitravatinib significantly increased the intracellular accumulation of [3H]-mitoxantrone in ABCG2-overexpressing cells.[9] |

Immunomodulatory Effects and Combination Therapy

Remodeling the Tumor Microenvironment

One of the most significant preclinical findings for sitravatinib is its ability to modulate the immunosuppressive TME.[4][6] The TME of "cold" or unresponsive tumors is often characterized by a high density of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs).[1] These cells suppress the activity of cytotoxic T cells. By inhibiting TAM receptors (especially MerTK and AXL) on these myeloid cells, sitravatinib can:

-

Reduce the population of immunosuppressive myeloid cells.[1][10]

-

Promote a shift from an M2 (pro-tumor) to an M1 (anti-tumor) macrophage phenotype.[7]

-

Enhance dendritic cell-dependent antigen presentation.[11]

Synergy with Immune Checkpoint Blockade

By alleviating myeloid-derived immune suppression, sitravatinib creates a more favorable environment for an anti-tumor T-cell response. This mechanism provides a strong rationale for combining sitravatinib with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. Preclinical studies in various refractory cancer models, including an aggressive lung cancer model (KLN205), have shown that the combination of sitravatinib and an anti-PD-1 agent leads to superior anti-tumor activity and improved survival compared to either agent alone.[1][4][6]

Caption: Sitravatinib reduces suppressive cells, enhancing T-cell activity potentiated by anti-PD-1.

Summary of Preclinical In Vivo Models

Sitravatinib's anti-tumor activity has been confirmed in a variety of in vivo models that reflect different aspects of clinical disease, from direct tumor growth to resistance and immune modulation.

Table 3: Preclinical In Vivo Models Evaluating Sitravatinib

| Tumor Type | Model System | Key Finding | Citation |

| Sarcoma | Xenograft Models | Demonstrated potent anti-tumor activity and significant blockade of multiple RTKs. | [12] |

| Lung Cancer | Syngeneic Models (KLN205) | Showed rapid and consistent single-agent anti-tumor response and ability to alter the immune landscape to favor checkpoint blockade. | [4][6] |

| Breast & Kidney Cancer | TKI-Resistant Models | Enhanced tumor inhibition and metastasis suppression in tumors resistant to sunitinib or axitinib. | [3] |

| AML | Xenograft Models (MOLM13) | Exhibited therapeutic effects in models with FLT3-ITD mutations. | [13] |

Key Experimental Methodologies

The preclinical evaluation of sitravatinib employed a range of standard and specialized assays to elucidate its mechanism and efficacy.

In Vitro Assays

-

Kinase Inhibition Assays: Cell-free biochemical assays were used to determine the IC50 values of sitravatinib against a panel of purified recombinant kinases.[5]

-

Cell Proliferation Assays: Tumor cell lines from various origins were treated with sitravatinib to measure its anti-proliferative effects, often using assays that measure metabolic activity or cell count.[2][3]

-

Western Blot Analysis: This technique was used to confirm the inhibition of target receptor phosphorylation (e.g., MerTK) and downstream signaling proteins in cell lysates from treated tumors.[6]

-

ABCG2 ATPase Activity Assay: The effect of sitravatinib on the ATP hydrolysis activity of ABCG2 was measured in membrane vesicles to confirm direct interaction and inhibition.[9]

-

Intracellular Drug Accumulation Assay: To verify the functional inhibition of ABCG2, cancer cells overexpressing the transporter were incubated with a radiolabeled substrate (e.g., [3H]-mitoxantrone) in the presence or absence of sitravatinib, followed by quantification of intracellular radioactivity.[9]

In Vivo and Ex Vivo Analyses

-

Syngeneic and Xenograft Tumor Models: Human or mouse tumor cells were implanted into immunocompromised or immunocompetent mice, respectively. Once tumors were established, mice were treated with sitravatinib, and tumor volume was measured over time to assess efficacy.[2][4]

-

Immunohistochemistry (IHC): Tumors harvested from treated animals were sectioned and stained with antibodies against specific markers (e.g., markers of angiogenesis or immune cells) to visualize changes in the tumor microenvironment.[6]

-

Transcriptomic Analysis: RNA sequencing was performed on tumor samples to analyze changes in gene expression profiles following treatment, revealing effects on immune-related and other signaling pathways.[3][4]

Caption: Standard workflow for assessing sitravatinib efficacy in preclinical tumor models.

Conclusion

The comprehensive preclinical data for this compound establish it as a potent, multi-targeted tyrosine kinase inhibitor with a unique therapeutic profile. Its ability to exert direct anti-tumor effects, overcome resistance to other TKIs, and favorably modulate the tumor microenvironment provides a strong rationale for its clinical development in solid tumors.[3][4] The synergistic activity observed when combined with immune checkpoint inhibitors is particularly compelling, suggesting that sitravatinib could play a crucial role in treating immunologically "cold" or refractory tumors and expanding the number of patients who benefit from immunotherapy.[1][7]

References

- 1. A phase I-II trial of sitravatinib and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 5. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 6. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mirati’s sitravatinib combo fails in phase III lung cancer trial | BioWorld [bioworld.com]

- 12. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 13. researchgate.net [researchgate.net]

Discovery and development of Sitravatinib Malate

An In-depth Technical Guide to the Discovery and Development of Sitravatinib Malate

Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Developed by Mirati Therapeutics, it targets a range of RTKs implicated in oncogenesis and the tumor microenvironment.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Sitravatinib was first disclosed in international patent application WO2009/026717A, which described a series of heterocyclic compounds as multi-kinase inhibitors. The chemical synthesis of Sitravatinib involves the coupling of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid with a thienopyridine intermediate in the presence of a coupling agent like HATU.

Mechanism of Action

Sitravatinib functions as a potent inhibitor of a closely related spectrum of RTKs, which can be broadly categorized into the TAM family (TYRO3, AXL, MERTK) and the "split" kinase family (VEGFR, KIT, PDGFR).[1][4] It also demonstrates inhibitory activity against MET, RET, DDR2, and members of the Ephrin (Eph) receptor family.[2][5] This multi-targeted approach allows Sitravatinib to simultaneously block several signaling pathways crucial for tumor growth, survival, and angiogenesis.[2][3]

A key aspect of Sitravatinib's mechanism is its ability to modulate the tumor microenvironment (TME).[6] By inhibiting TAM and split-family kinases on immune cells, Sitravatinib can reverse the immunosuppressive TME.[6][7] This leads to a reduction in myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and immunosuppressive M2-phenotype tumor-associated macrophages (TAMs), while promoting a shift towards a pro-inflammatory M1-phenotype.[7][8] This action enhances antigen presentation and T-cell-mediated anti-tumor immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[7][9]

Targeted Signaling Pathways

Caption: Sitravatinib inhibits key RTKs, blocking oncogenic signaling and reversing immune suppression.

Preclinical Development

Preclinical studies demonstrated that Sitravatinib has potent anti-proliferative effects across various cancer cell lines and suppresses tumor growth in xenograft models.[4][10]

In Vitro Kinase Inhibition

Sitravatinib has shown potent, low nanomolar inhibitory activity against its target kinases in biochemical assays.[1]

| Target Kinase | IC50 (nM) |

| AXL | 1.5 - 20 |

| MERTK | 1.5 - 20 |

| VEGFR | 1.5 - 20 |

| KIT | 1.5 - 20 |

| MET | 1.5 - 20 |

| Data synthesized from reference[1]. |

Experimental Protocols

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A representative protocol for determining kinase inhibition is as follows:

-

Enzyme and Substrate Preparation: Recombinant kinase and a corresponding biotinylated peptide or protein substrate are prepared in a kinase reaction buffer.

-

Compound Dilution: Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.

-

Kinase Reaction: The kinase, substrate, and ATP are combined in a 384-well plate. The reaction is initiated by adding the compound dilutions. The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes), allowing for phosphorylation of the substrate.

-

Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added to each well. The plate is incubated for 60 minutes to allow for antibody-antigen binding.

-

Data Acquisition: The plate is read on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (665 nm for the acceptor and 620 nm for the cryptate). The ratio of the two signals is calculated, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

This is a generalized protocol based on the principles described in reference[11].

Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.

Cell Viability / Proliferation Assay

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of Sitravatinib for a specified duration (e.g., 72 hours).

-

Viability Measurement: A cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the untreated control, and dose-response curves are generated to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

This is a generalized protocol based on the principles described in reference[12].

Clinical Development

Sitravatinib has been evaluated in numerous clinical trials across various solid tumors, both as a monotherapy and in combination with other agents, most notably immune checkpoint inhibitors.[5]

Phase 1/1b First-in-Human Study (NCT02219711)

This study evaluated the safety, pharmacokinetics (PK), and preliminary anti-tumor activity of Sitravatinib in patients with advanced solid tumors.[1]

-

Dose Escalation and Expansion: The phase 1 portion enrolled 32 patients at doses ranging from 10 to 200 mg once daily.[1][13] The maximum tolerated dose (MTD) was determined to be 150 mg daily.[1][13] Due to the tolerability profile, 120 mg daily was selected as the recommended dose for further investigation.[1][13]

-

Pharmacokinetics: Sitravatinib was steadily absorbed with a terminal elimination half-life of approximately 42 to 52 hours, supporting once-daily dosing.[1][13]

-

Safety: The most common treatment-related adverse events (TRAEs) were diarrhea, fatigue, hypertension, and nausea.[1][13] Grade ≥3 TRAEs occurred in 53.4% of patients.[13][14]

-

Efficacy: Modest clinical activity was observed.[1] In the phase 1b basket cohorts (n=113), which enrolled patients with specific molecular alterations (e.g., in MET, AXL, RET, CBL), the overall objective response rate (ORR) was highest in patients with RET-rearranged non-small cell lung cancer (NSCLC) at 21.1%.[10]

| Parameter | Phase 1/1b Overall (n=193)[1] | Phase 1b Basket Cohorts (n=113)[10] |

| Recommended Dose | 120 mg QD | 120 or 150 mg QD |

| ORR | 11.8% (Phase 1b) | 21.1% (in RET-rearranged NSCLC) |

| Most Common TRAEs | Diarrhea, Fatigue, Hypertension, Nausea | Diarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%) |

| Grade ≥3 TRAEs | 53.4% | Not specified |

| Treatment Discontinuation (due to TRAEs) | 13.5% | Not specified |

Phase 2 Study in NSCLC (MRTX-500)

This study evaluated Sitravatinib (120 mg daily) in combination with nivolumab in patients with advanced non-squamous NSCLC who had progressed on or after prior checkpoint inhibitor (CPI) therapy.[15]

-

Rationale: Sitravatinib's immunomodulatory effects were hypothesized to reverse resistance to CPIs.[8]

-

Results: While the primary endpoint of ORR was not met, the combination showed encouraging antitumor activity and survival in CPI-experienced patients.[15] The safety profile was considered manageable, with grade 3/4 TRAEs occurring in 58.3% of patients.[15]

Caption: Rationale for combining Sitravatinib with immune checkpoint inhibitors (ICIs).

Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)

This global, randomized, open-label trial compared Sitravatinib plus nivolumab against docetaxel in patients with advanced non-squamous NSCLC who had progressed after platinum-based chemotherapy and CPI therapy.[8][16]

-

Primary Endpoint: The primary endpoint was overall survival (OS).[8]

-

Outcome: In May 2023, it was announced that the trial did not meet its primary endpoint of OS at the final analysis.[9]

Studies in Other Malignancies

Sitravatinib has also been investigated in other cancers, including clear cell renal cell carcinoma (ccRCC).[17][18] In a phase 1b study, it demonstrated promising clinical activity in patients with ccRCC refractory to prior anti-angiogenesis therapy.[17] However, a phase 2 trial in ccRCC patients who had progressed on ICI suggested that its activity is driven by inhibition of a similar scope of RTKs as cabozantinib and lenvatinib, and it should not be further developed for patients who have progressed on those agents.[19]

Conclusion

Sitravatinib (MGCD516) is a potent, oral multi-kinase inhibitor that targets key drivers of oncogenesis and, critically, modulates the tumor microenvironment to be more immune-permissive. Its discovery and preclinical development demonstrated a strong scientific rationale for its use, particularly in combination with immune checkpoint inhibitors to overcome resistance. While it showed modest activity as a monotherapy and encouraging signals in early combination studies, the pivotal Phase 3 SAPPHIRE trial in NSCLC unfortunately did not meet its primary endpoint. Despite this setback, the development of Sitravatinib has provided valuable insights into the complex interplay between RTK signaling and anti-tumor immunity, contributing significantly to the field of oncology drug development.

References

- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. What is Sitravatinib used for? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. sitravatinib - My Cancer Genome [mycancergenome.org]

- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 7. Sitravatinib plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]

- 8. ascopubs.org [ascopubs.org]

- 9. targetedonc.com [targetedonc.com]

- 10. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. oncotarget.com [oncotarget.com]

- 13. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase II trial of sitravatinib + nivolumab after progression on immune checkpoint inhibitor in patients with metastatic clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Sitravatinib Malate: A Technical Deep Dive into its Target Profile and Selectivity

For Immediate Release

SAN DIEGO, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the target profile and selectivity of sitravatinib malate, a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative inhibitory activity, and the experimental methodologies used to characterize this compound.

Sitravatinib has been investigated in numerous clinical trials, including for non-small cell lung cancer and clear cell renal cell carcinoma. Its mechanism of action is centered on the potent inhibition of a specific spectrum of RTKs, which are implicated in tumor growth, angiogenesis, and the suppression of immune responses to tumors.

Core Mechanism of Action

Sitravatinib's primary therapeutic potential stems from its ability to simultaneously inhibit multiple key RTK families, most notably the TAM (TYRO3, Axl, MerTK) and the split-family (VEGFR, KIT) receptors. By targeting these kinases, sitravatinib can modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of immune checkpoint inhibitors. The inhibition of VEGFR family members also contributes to its anti-angiogenic effects.

Target Selectivity and Potency

This compound exhibits potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for its primary targets. The following table summarizes the biochemical IC50 values for a panel of kinases, providing a clear overview of its selectivity profile.

| Target Kinase | IC50 (nM) | Kinase Family |

| DDR2 | 0.5 | Discoidin Domain Receptor |

| Axl | 1.5 | TAM |

| MER | 2 | TAM |

| VEGFR3 | 2 | VEGFR |

| VEGFR2 | 5 | VEGFR |

| TRKA | 5 | TRK |

| VEGFR1 | 6 | VEGFR |

| KIT | 6 | Split-Family RTK |

| FLT3 | 8 | RTK Class III |

| TRKB | 9 | TRK |

| MET | 20 | MET |

| DDR1 | 29 | Discoidin Domain Receptor |

| PDGFRα | 30 | PDGFR |

Table 1: Biochemical IC50 values of Sitravatinib against a panel of receptor tyrosine kinases. Data compiled from multiple sources.

Experimental Protocols

The characterization of sitravatinib's inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for two common experimental approaches.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

-

Kinase of interest (e.g., Axl, VEGFR2)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound, serially diluted

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.

-

Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.

-

In a 384-well plate, the kinase/antibody mixture is added to wells containing the different concentrations of sitravatinib.

-

The Alexa Fluor™ 647-labeled tracer is added to all wells to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The TR-FRET signal is read on a plate reader capable of measuring fluorescence at both the donor (europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.

-

The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by sitravatinib.

-

IC50 values are determined by plotting the fluorescence ratio against the logarithm of the sitravatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., DDLS, LS141)

-

Complete growth medium (e.g., RPMI/DME with 10% FBS)

-

This compound, serially diluted

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight.

-

The following day, the growth medium is replaced with fresh medium containing various concentrations of sitravatinib (e.g., 62.5 to 2000 nM). A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing the CCK-8 solution (typically a 1:10 dilution).

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the sitravatinib concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the core concepts, the following diagrams have been generated using Graphviz.

Caption: Inhibition of TAM and VEGFR signaling by Sitravatinib.

Caption: General workflow for determining kinase inhibition.

In Vivo Efficacy of Sitravatinib Malate in Preclinical Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of sitravatinib malate (formerly MGCD516), a spectrum-selective tyrosine kinase inhibitor, in various preclinical mouse models. The data presented herein is collated from peer-reviewed studies, highlighting sitravatinib's potential as a monotherapy and in combination with other anti-cancer agents. This document details the experimental protocols utilized in these key studies and presents quantitative data in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of sitravatinib's mechanism of action and preclinical evaluation.

Executive Summary

Sitravatinib is a potent oral small molecule inhibitor that targets a specific spectrum of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (VEGFR, PDGFR, and KIT), as well as RET and MET.[1][2][3] These RTKs are often dysregulated in various cancers, contributing to tumor growth, angiogenesis, and an immunosuppressive tumor microenvironment.[2][4] Preclinical studies in mouse models have demonstrated that sitravatinib exhibits significant anti-tumor activity, both as a single agent and in combination with immune checkpoint inhibitors.[4][5] It has shown efficacy in treatment-naïve tumors, as well as in models of resistance to other anti-angiogenic therapies.[6][7] The subsequent sections provide a detailed examination of the quantitative outcomes and methodologies from these pivotal in vivo studies.

In Vivo Efficacy Data

The efficacy of sitravatinib has been evaluated in a range of mouse models, including syngeneic tumor models and xenografts. The following tables summarize the key quantitative findings from these studies, focusing on tumor growth inhibition and survival outcomes.

Single-Agent Efficacy of Sitravatinib

Sitravatinib has demonstrated potent single-agent anti-tumor activity, leading to significant tumor growth inhibition and, in some cases, tumor regression across various immunocompetent mouse models.[5]

| Tumor Model | Mouse Strain | Treatment | Key Outcomes | Reference |

| KLN205 (Squamous Cell Carcinoma) | DBA/2 | Sitravatinib (20 mg/kg, p.o., daily) | Significant inhibition of tumor progression. | [5] |

| CT1B-A5 (Carcinogen-induced) | C57BL/6 | Sitravatinib (20 mg/kg, p.o., daily) | Significant inhibition of tumor progression. | [5] |

| E0771 (Breast Cancer) | C57BL/6 (female) | Sitravatinib (20 mg/kg, p.o., daily) | Significant tumor regression. | [5] |

| MPNST (Malignant Peripheral Nerve Sheath Tumor) Xenograft | ICR/SCID | Sitravatinib (15 mg/kg, p.o.) | Significant suppression of tumor growth. | [1][4] |

| LS141 (Liposarcoma) Xenograft | Not Specified | Sitravatinib | Significant suppression of tumor growth. | [4] |

Efficacy of Sitravatinib in TKI-Resistant Models

Sitravatinib has shown enhanced efficacy in mouse models of resistance to other tyrosine kinase inhibitors, such as sunitinib and axitinib. This suggests a potential role for sitravatinib as a second-line therapy.[6]

| Tumor Model | Resistance Profile | Treatment | Key Outcomes | Reference |

| 4T1 (Breast Cancer) | Axitinib-Resistant (AxR) | Sitravatinib | Enhanced primary tumor growth inhibition. | [6] |

| RENCA (Renal Cell Carcinoma) | Sunitinib-Resistant (SuR) | Sitravatinib | Enhanced primary tumor growth inhibition and improved survival post-surgery. | [6][7] |

Combination Therapy: Sitravatinib and Anti-PD-1

The combination of sitravatinib with anti-PD-1 checkpoint blockade has demonstrated synergistic anti-tumor effects, including complete remissions in some models.[5] This is attributed to sitravatinib's ability to modulate the tumor microenvironment, making it more favorable for an anti-tumor immune response.[8][9]

| Tumor Model | Mouse Strain | Treatment | Key Outcomes | Reference |

| KLN205 (Squamous Cell Carcinoma) | DBA/2 | Sitravatinib (20 mg/kg, p.o., daily) + Anti-PD-1 (10 mg/kg, i.p., every 3 days) | Significantly enhanced efficacy of PD-1 blockade. | [5][9] |

| E0771 (Breast Cancer) | C57BL/6 (female) | Sitravatinib (20 mg/kg, p.o., daily) + Anti-PD-1 (10 mg/kg, i.p., every 3 days) | Significantly enhanced efficacy of PD-1 blockade; 2 of 14 mice showed complete remission. | [5][9] |

Experimental Protocols

This section details the methodologies employed in the key in vivo studies cited.

Animal Models and Tumor Implantation

-

Animals: Studies utilized various mouse strains, including 6-week-old DBA/2, C57BL/6, and immunodeficient ICR/SCID mice.[4][5]

-

Cell Lines and Implantation:

-

KLN205: 0.5 x 10⁶ cells were injected subcutaneously into DBA/2 mice.[5]

-

CT1B-A5: 1 x 10⁶ cells were injected subcutaneously into C57BL/6 mice.[5]

-

E0771: 0.5 x 10⁶ cells were injected orthotopically into the mammary fat pads of female C57BL/6 mice.[5][9]

-

MPNST and LS141 Xenografts: Tumor cells were implanted in ICR/SCID mice.[1][4]

-

-

Tumor Growth Monitoring: Tumor volume was monitored regularly, and treatment was typically initiated when tumors reached a specified size (e.g., 300-700 mm³).[5][9]

Dosing and Administration

-

Sitravatinib Formulation: For in vivo studies, sitravatinib was suspended in a vehicle formulation containing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline.[6]

-

Sitravatinib Dosing:

-

Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg every 3 days.[9]

-

Treatment Duration: Typically continued for a predefined period, such as 2.5 weeks, or until a study endpoint was reached.[5][9]

Efficacy Assessment

-

Tumor Volume Measurement: Tumor dimensions were measured, and volume was calculated using standard formulas.

-

Survival Studies: In some experiments, particularly those involving metastatic disease models, overall survival was a key endpoint.[6]

-

Immunohistochemistry: Tumor tissues were analyzed for markers of cell proliferation, such as Ki67, to assess the biological effects of treatment.[4]

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by sitravatinib and a typical experimental workflow for in vivo efficacy studies.

Sitravatinib Signaling Pathway Inhibition

Caption: Sitravatinib inhibits key RTKs, blocking downstream pathways.

In Vivo Efficacy Study Workflow

Caption: A typical workflow for preclinical in vivo efficacy studies.

Conclusion

The in vivo data from mouse models strongly support the potent anti-tumor activity of this compound. Its efficacy as a single agent in various tumor models, and more notably, its synergistic effects when combined with immune checkpoint inhibitors, underscore its potential in oncology.[5][9] Furthermore, its activity in models of resistance to other TKIs highlights a promising avenue for patients with refractory disease.[6] The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to design and interpret further preclinical and clinical investigations of sitravatinib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]

Sitravatinib Malate: A Technical Guide to its Molecular Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology for its potential to overcome resistance to existing therapies, particularly immune checkpoint inhibitors.[1][2] Developed by Mirati Therapeutics, sitravatinib is a multi-targeted agent designed to inhibit a specific constellation of receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis, and the modulation of the tumor microenvironment (TME).[1][3] This technical guide provides an in-depth overview of the molecular targets of sitravatinib malate in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Molecular Targets of Sitravatinib

Sitravatinib's therapeutic potential stems from its ability to potently and selectively inhibit several key families of RTKs implicated in cancer progression.[4] Its primary targets include the TAM family of receptors (TYRO3, AXL, MerTK), the vascular endothelial growth factor receptor (VEGFR) family, and the split-kinase domain-containing receptors, which include members of the platelet-derived growth factor receptor (PDGFR) family and KIT.[2][5] Additionally, sitravatinib demonstrates inhibitory activity against MET, RET, and discoidin domain receptor 2 (DDR2).[4]

Quantitative Data: Inhibitory Activity of Sitravatinib

The inhibitory potency of sitravatinib against its key molecular targets has been quantified through various preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of sitravatinib for a range of RTKs. These values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays.

| Target Kinase | IC50 (nM) |

| AXL | 1.5 |

| MER | 2 |

| VEGFR1 | 6 |

| VEGFR2 | 5 |

| VEGFR3 | 2 |

| KIT | 6 |

| FLT3 | 8 |

| DDR1 | 29 |

| DDR2 | 0.5 |

| TRKA | 5 |

| TRKB | 9 |

| MET | 20 |

| PDGFRα | 30 |

Note: Data compiled from multiple sources.[6] IC50 values can vary depending on the specific assay conditions.

Signaling Pathways Targeted by Sitravatinib

By inhibiting multiple RTKs, sitravatinib disrupts several critical signaling cascades that drive tumorigenesis and immune evasion.

TAM Receptor Signaling Pathway

The TAM receptors (Tyro3, Axl, MerTK) are key regulators of the innate immune response and are often overexpressed in the TME, contributing to an immunosuppressive landscape.[2] Activation of TAM receptors on myeloid cells, such as macrophages and dendritic cells, suppresses anti-tumor immunity.[2] Sitravatinib's inhibition of these receptors can reverse this immunosuppression, leading to an enhanced anti-tumor immune response.[1][5]

VEGFR Signaling Pathway

The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are central to the process of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][7] By inhibiting VEGFRs, particularly VEGFR2, sitravatinib can block the downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[8][9]

Experimental Protocols

The following are examples of methodologies that can be used to investigate the effects of sitravatinib on cancer cells. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of sitravatinib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[10]

-

Treat the cells with a serial dilution of sitravatinib (e.g., 0 to 100 µM) for 72 hours.[10] A vehicle control (DMSO) should be included.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12][13]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This technique is used to detect the expression and phosphorylation status of sitravatinib's target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-VEGFR2, total VEGFR2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with sitravatinib at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[10]

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of sitravatinib's targets within tumor tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies against target proteins

-

Biotinylated secondary antibodies

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-